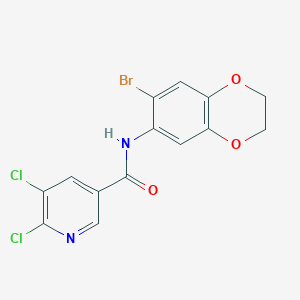

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide

描述

属性

IUPAC Name |

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrCl2N2O3/c15-8-4-11-12(22-2-1-21-11)5-10(8)19-14(20)7-3-9(16)13(17)18-6-7/h3-6H,1-2H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQBOILJKKGBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC(=C(N=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic benefits.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C15H10BrClF3NO3 |

| Molecular Weight | 424.59 g/mol |

| LogP | 3.0768 |

| PSA (Polar Surface Area) | 56.51 Ų |

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Cytotoxic Activity : The compound has shown cytotoxic effects against cancer cell lines, particularly human promyelocytic leukemic HL-60 cells. This is attributed to its ability to generate reactive radicals under alkaline conditions, which may induce apoptosis in malignant cells .

- Antioxidant Properties : Similar benzodioxin derivatives have been reported to possess antioxidant properties, which can mitigate oxidative stress in cells. This capability is crucial for preventing cellular damage and promoting cell survival .

- Calcium Antagonist Activity : Certain derivatives have demonstrated calcium antagonist properties comparable to established drugs like flunarizine. This suggests potential applications in treating conditions related to calcium dysregulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Cytotoxicity in Cancer Models : A study highlighted that a related compound exhibited significant cytotoxicity against HL-60 cells with an IC50 value indicating effective concentration levels for inducing cell death .

- Hypolipidemic Effects : In vivo studies showed that specific derivatives of benzodioxins exhibited hypolipidemic effects in mice at doses of 100 and 300 mg/kg. This suggests that these compounds could be beneficial in managing cholesterol levels .

- Structure-Activity Relationship (SAR) : Research has identified key structural features necessary for high biological activity among benzodioxin derivatives. Compounds with specific substitutions showed enhanced potency compared to standard treatments like probucol .

相似化合物的比较

Structural and Functional Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Halogenation Impact on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。